molecular formula C16H22N6O B6764823 N-(5-cyclopentyl-2-methylpyrazol-3-yl)-5-(dimethylamino)pyrazine-2-carboxamide

N-(5-cyclopentyl-2-methylpyrazol-3-yl)-5-(dimethylamino)pyrazine-2-carboxamide

Cat. No.: B6764823
M. Wt: 314.39 g/mol
InChI Key: GHRCPHINHPHKFB-UHFFFAOYSA-N
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Description

N-(5-cyclopentyl-2-methylpyrazol-3-yl)-5-(dimethylamino)pyrazine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopentyl group, a methylpyrazolyl moiety, and a dimethylaminopyrazine carboxamide group

Properties

IUPAC Name

N-(5-cyclopentyl-2-methylpyrazol-3-yl)-5-(dimethylamino)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O/c1-21(2)15-10-17-13(9-18-15)16(23)19-14-8-12(20-22(14)3)11-6-4-5-7-11/h8-11H,4-7H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRCPHINHPHKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CCCC2)NC(=O)C3=CN=C(C=N3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopentyl-2-methylpyrazol-3-yl)-5-(dimethylamino)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable diketone with hydrazine or its derivatives under acidic or basic conditions.

    Cyclopentyl group introduction: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides in the presence of a strong base.

    Dimethylaminopyrazine carboxamide formation: This involves the reaction of a pyrazine derivative with dimethylamine and a carboxylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopentyl-2-methylpyrazol-3-yl)-5-(dimethylamino)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-cyclopentyl-2-methylpyrazol-3-yl)-5-(dimethylamino)pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-cyclopentyl-2-methylpyrazol-3-yl)-5-(dimethylamino)pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    N-(5-cyclopentyl-2-methylpyrazol-3-yl)-5-(dimethylamino)pyrazine-2-carboxamide analogs: Compounds with similar structures but different substituents on the pyrazole or pyrazine rings.

    Other pyrazole derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone, which share the pyrazole core but have different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentyl and dimethylaminopyrazine moieties contribute to its stability and reactivity, making it a valuable compound for various applications.

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